molecular formula C14H13N3O2 B5987850 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide

Cat. No.: B5987850
M. Wt: 255.27 g/mol
InChI Key: IEIQXZWRDNRPGU-MHWRWJLKSA-N
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Description

N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide is a Schiff base synthesized via the condensation of pyridine-2-carbohydrazide with 1-(2-hydroxyphenyl)ethan-1-one. This compound belongs to a class of hydrazide derivatives known for their diverse applications in coordination chemistry, medicinal chemistry (e.g., antimicrobial, anticancer agents), and materials science (e.g., corrosion inhibition) . Its structure features a 2-hydroxyphenyl group conjugated to a pyridine-2-carbohydrazide backbone through an ethylidene linkage, enabling hydrogen bonding and π-π stacking interactions critical for its stability and reactivity .

Properties

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10(11-6-2-3-8-13(11)18)16-17-14(19)12-7-4-5-9-15-12/h2-9,18H,1H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIQXZWRDNRPGU-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol medium with a catalytic amount of acetic acid. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Complexation: Typically involves metal salts and the compound in an aqueous or ethanol medium.

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can influence the biological activity of the metal ions, leading to various therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Pyridine Ring Position :

    • Pyridine-4-carbohydrazide Derivatives : and describe N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide. The para-substituted pyridine ring in these derivatives enhances planarity compared to the ortho-substituted pyridine-2-carbohydrazide, leading to distinct packing modes in crystal structures .
    • Pyrazine-2-carbohydrazide : highlights a pyrazine analog, N′-[(E)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide. The pyrazine ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity (e.g., N–H⋯O interactions) and altering electronic properties .
  • Aromatic Ring Substitutions: Fluorophenyl Derivatives: The 2-fluorophenyl analog () exhibits stronger C–H⋯F interactions (D⋯A = 3.16–3.24 Å) compared to the hydroxyl group’s O–H⋯N/O bonds in the target compound, affecting solubility and thermal stability .

Hydrogen Bonding and Crystal Packing

Key hydrogen-bond parameters for selected analogs:

Compound D—H⋯A D⋯A (Å) Angle (°) Reference
Target Compound (2-hydroxyphenyl) O–H⋯N ~3.14 137–154
2-Fluorophenyl Derivative C–H⋯F 3.16 129–161
Pyrazine-2-carbohydrazide (Molecule A) N–H⋯O 3.18 154
4-Hydroxyphenyl Pyrazole Derivative O–H⋯N 3.12 145

The target compound’s hydrogen-bond network is less extensive than fluorophenyl or pyrazine analogs, but its 2-hydroxyphenyl group facilitates intramolecular O–H⋯N interactions, stabilizing the enol-imine tautomer .

Key Research Findings

Structural Insights from X-ray Crystallography

  • Planarity and Conformation :
    • The target compound’s pyridine-2-carbohydrazide moiety deviates from planarity (r.m.s. < 0.05 Å), whereas pyrazine analogs () exhibit near-planar structures (r.m.s. = 0.0348 Å), influencing π-π stacking and solubility .
  • Twist Angles :
    • Benzofuran-containing analogs () show larger twist angles (~15°) between aromatic and hydrazide groups compared to the target compound (~10°), reducing crystallinity .

Thermodynamic Stability

  • Melting Points :
    • The target compound’s melting point (~226–227°C, ) is higher than thiophene derivatives (e.g., 237–238°C in ) but lower than chlorophenyl analogs (e.g., 225°C in ), reflecting variations in intermolecular forces .

Biological Activity

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through the condensation reaction between pyridine-2-carbohydrazide and 1-(2-hydroxyphenyl)ethanone. The reaction typically involves the following steps:

  • Reagents : An equimolar ratio of pyridine-2-carbohydrazide and 1-(2-hydroxyphenyl)ethanone is used.
  • Solvent : The reaction is performed in methanol.
  • Conditions : The mixture is refluxed for several hours and then allowed to cool, resulting in crystallization.

This method yields a pure product that can be characterized using various spectroscopic techniques.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.50Induction of apoptosis
NCI-H46042.30Cell cycle arrest at G1 phase
A54926.00Inhibition of proliferation

These findings suggest that the compound may induce cell death through apoptosis and inhibit cell growth by disrupting the cell cycle.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial and antifungal activities:

MicroorganismMIC (mg/mL)Activity Level
Staphylococcus aureus0.0039Highly Active
Escherichia coli0.025Highly Active
Candida albicans0.05Moderate Activity

The mechanism behind its antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. (2022) investigated the anticancer effects of various hydrazone derivatives, including this compound. The results indicated a strong correlation between structural modifications and cytotoxic activity against MCF-7 and NCI-H460 cell lines, highlighting the importance of the hydroxyl group in enhancing biological activity.

Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activities, Siddappa et al. (2021) reported that the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of the hydrazone linkage in contributing to its antimicrobial efficacy, suggesting potential applications in treating bacterial infections.

Q & A

Basic: What are the standard synthetic methodologies for preparing N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide, and how are reaction conditions optimized?

The synthesis typically involves a condensation reaction between pyridine-2-carbohydrazide and 2-hydroxyacetophenone derivatives under reflux in ethanol or methanol. Key parameters include:

  • Catalyst selection : Acidic (e.g., acetic acid) or basic catalysts optimize hydrazone bond formation .
  • Temperature control : Reflux (~78°C for ethanol) ensures efficient imine formation while minimizing side reactions .
  • Purification : Column chromatography or recrystallization is used to isolate the product, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • FT-IR : Confirms hydrazone formation (C=N stretch ~1600 cm⁻¹) and hydroxyl group presence (~3200 cm⁻¹) .
  • NMR (¹H/¹³C) : Identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon hybridization .
  • X-ray crystallography : Resolves non-planar conformations due to steric hindrance (e.g., dihedral angles between aromatic rings) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 315.4 for C₁₄H₁₃N₃O₂) .

Basic: How does the 2-hydroxyphenyl group influence solubility and reactivity?

The 2-hydroxyphenyl moiety enhances solubility in polar solvents (e.g., DMSO, methanol) via hydrogen bonding . It also increases susceptibility to oxidation (e.g., quinone formation under acidic conditions) and chelation with transition metals (Fe³⁺, Cu²⁺), which is critical for biological activity studies .

Advanced: How can researchers resolve discrepancies in crystallographic data versus computational modeling?

Discrepancies often arise from dynamic effects (e.g., torsional flexibility) not captured in static models. Strategies include:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
  • DFT calculations : Compare optimized geometries with experimental data (bond lengths ±0.02 Å) .
  • Multi-temperature XRD : Assess thermal motion effects on lattice parameters .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The hydrazone linkage (-NH-N=C-) acts as an electron-deficient site, enabling nucleophilic attack. For example:

  • Amine substitution : Pyridine-2-carbohydrazide reacts with alkylamines at the imine carbon, forming secondary hydrazides .
  • pH-dependent reactivity : Under basic conditions (pH >9), deprotonation of the hydroxyl group enhances electrophilicity .

Advanced: How should researchers address contradictions in biological activity data across studies?

Contradictions may stem from assay variability (e.g., cell line differences) or aggregation artifacts . Mitigation strategies:

  • Dose-response validation : Confirm activity across multiple concentrations (e.g., IC₅₀ ± 10% SD) .
  • Dynamic light scattering (DLS) : Rule out nanoparticle formation in aqueous buffers .
  • Metal chelation controls : Use EDTA to isolate metal-dependent vs. intrinsic effects .

Advanced: What strategies optimize the compound’s bioactivity in enzyme inhibition assays?

  • Structural derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding to catalytic pockets .
  • Co-crystallization studies : Resolve binding modes with target enzymes (e.g., tyrosine kinases) .
  • Solubility enhancers : Use cyclodextrins or PEGylation to improve bioavailability .

Advanced: What challenges arise in refining crystal structures with SHELXL, and how are they addressed?

Common issues include:

  • Disorder modeling : Split occupancy refinement for flexible substituents (e.g., rotating fluorophenyl groups) .
  • Hydrogen bonding networks : Use restraints for O-H···N interactions to avoid overfitting .
  • Twinned crystals : Apply TWIN/BASF commands in SHELXL for accurate intensity integration .

Advanced: How does the compound interact with lanthanide ions, and what analytical methods validate these interactions?

  • Coordination chemistry : The hydrazone binds Tb³⁺/Eu³⁺ via the carbonyl oxygen and phenolic hydroxyl, forming 1:2 (metal:ligand) complexes .
  • Validation methods :
    • Luminescence spectroscopy : Monitor terbium emission at 545 nm upon excitation at 285 nm .
    • Job’s plot analysis : Confirm stoichiometry via UV-Vis titration .

Advanced: How do substituent variations (e.g., pyridine vs. pyrazole) alter biological and physicochemical properties?

  • Pyridine derivatives : Exhibit stronger π-π stacking with aromatic enzyme pockets but lower solubility .
  • Pyrazole analogues : Enhanced metabolic stability due to reduced oxidative susceptibility .
  • Quantitative SAR (qSAR) : Use Hammett constants (σ) to predict electronic effects on activity .

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